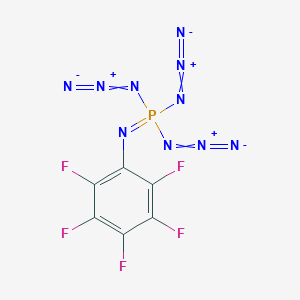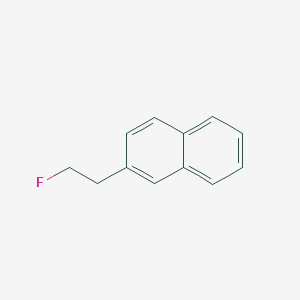
2-(2-Fluoroethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoroethyl)naphthalene is an organic compound with the molecular formula C₁₂H₁₁F. It is a derivative of naphthalene, where a fluoroethyl group is attached to the second carbon of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoroethyl)naphthalene typically involves the introduction of a fluoroethyl group to the naphthalene ring. One common method is the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluoroethylating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent .
Industrial Production Methods: For industrial production, the process is scaled up to ensure the efficient and safe handling of reagents. The use of high-boiling-point aprotic solvents and robust catalytic systems ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluoroethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common, where the fluoroethyl group can influence the reactivity and orientation of the substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, sulfonic acids, and nitrating agents are used under conditions that favor electrophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are employed.
Major Products:
Scientific Research Applications
2-(2-Fluoroethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescence probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethyl)naphthalene involves its interaction with molecular targets through its fluoroethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic addition, which are facilitated by the electron-withdrawing nature of the fluoro group .
Comparison with Similar Compounds
2-Fluoronaphthalene: Similar structure but lacks the ethyl group, making it less reactive in certain substitution reactions.
2-Vinylnaphthalene: Contains a vinyl group instead of a fluoroethyl group, leading to different reactivity and applications.
Naphthalene: The parent compound, which is less reactive and lacks the specific properties imparted by the fluoroethyl group.
Uniqueness: This compound’s ability to undergo specific chemical reactions and its use in advanced material synthesis make it a valuable compound in scientific research and industry .
Properties
CAS No. |
463934-12-5 |
|---|---|
Molecular Formula |
C12H11F |
Molecular Weight |
174.21 g/mol |
IUPAC Name |
2-(2-fluoroethyl)naphthalene |
InChI |
InChI=1S/C12H11F/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2 |
InChI Key |
OVVGIPSPLCRCPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
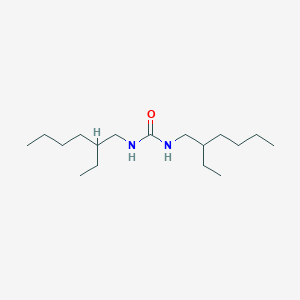
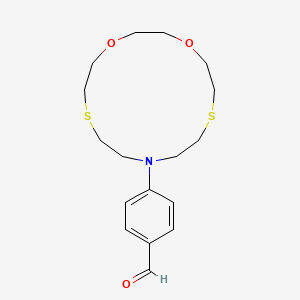
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
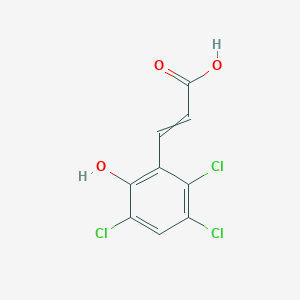
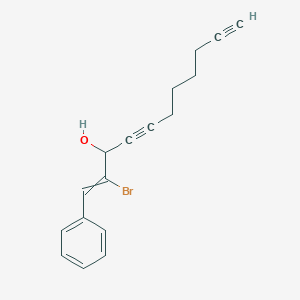
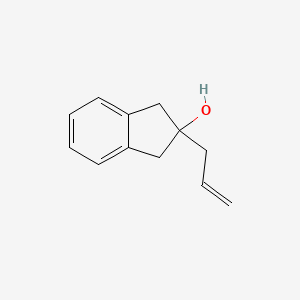
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
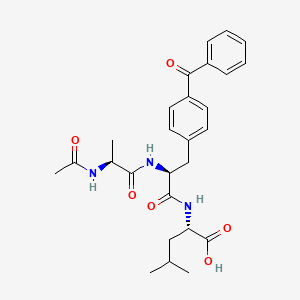

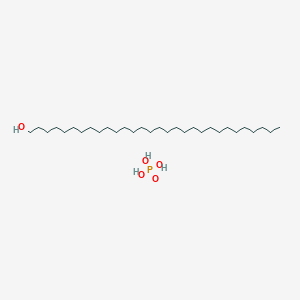
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
